N-(3,5-dimethylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-dimethylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide: is a heterocyclic compound that belongs to the class of pyridazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-dimethylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves the reaction of 3,5-dimethylphenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent acylation. The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, and the reaction is carried out under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(3,5-dimethylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
Chemistry: N-(3,5-dimethylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is used as a building block in the synthesis of more complex heterocyclic compounds. It is also used in the development of new materials with specific electronic properties .
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as an anti-inflammatory and anticancer agent. It has shown promising results in preliminary studies involving cell lines and animal models .
Industry: The compound is used in the development of new polymers and coatings with enhanced durability and resistance to environmental factors .
Mechanism of Action
The mechanism by which N-(3,5-dimethylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide exerts its effects involves the inhibition of specific enzymes or receptors. For instance, in its role as an anti-inflammatory agent, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators . The molecular targets and pathways involved are still under investigation, but it is believed to interact with various signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
- N-(3,5-dimethylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
- N-(3,5-dimethylphenyl)-6-oxo-1H-pyridazine-4-carboxamide
- N-(3,5-dimethylphenyl)-6-oxo-1H-pyridazine-5-carboxamide
Comparison: Compared to its analogs, this compound exhibits unique properties due to the position of the carboxamide group. This positional difference can significantly affect the compound’s reactivity and interaction with biological targets. For example, the 3-carboxamide derivative may have better binding affinity to certain enzymes compared to the 4- or 5-carboxamide derivatives .
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-6-oxo-1H-pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-8-5-9(2)7-10(6-8)14-13(18)11-3-4-12(17)16-15-11/h3-7H,1-2H3,(H,14,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMSTWXFQHTFTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=NNC(=O)C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.